C19H15NO4
Overview
Description
The compound with the molecular formula C19H15NO4 O-Methylmoscatoline . It is a complex organic molecule with a molecular weight of 321.33 g/mol
Preparation Methods
O-Methylmoscatoline: can be synthesized through several methods:
Vacuum Pyrolysis: Heating the precursor compound at 190°C under vacuum for 15 minutes, followed by recrystallization using ethanol or methanol, yields the product with a 69% yield.
Microwave Radiation: Reacting the precursor in dimethylformamide under microwave radiation at 400W for 15 minutes, followed by crystallization, results in a 72% yield.
Aluminum Chloride Method: Dissolving the precursor in toluene and adding anhydrous aluminum chloride, followed by heating at 110°C for 1 hour, produces the compound.
Chemical Reactions Analysis
O-Methylmoscatoline: undergoes various chemical reactions:
Scientific Research Applications
O-Methylmoscatoline: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which O-Methylmoscatoline exerts its effects involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
O-Methylmoscatoline: can be compared with other similar compounds:
Berberrubine: Another compound with similar molecular structure but different biological activities.
Menisporfina: Shares the same molecular formula but differs in its chemical structure and properties.
Trimethoxy-dibenzoquinoline: Similar in structure but has distinct chemical and biological properties.
O-Methylmoscatoline:
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-7-13(2)9-15(8-12)24-18-11-23-17-10-14(22-6-5-20)3-4-16(17)19(18)21/h3-4,7-11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDKYUJLZXVVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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